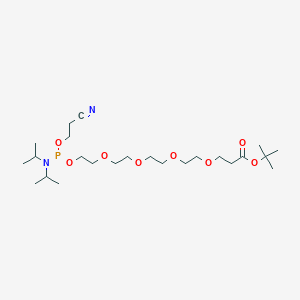

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS No.:

Cat. No.: VC13700232

Molecular Formula: C24H47N2O8P

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H47N2O8P |

|---|---|

| Molecular Weight | 522.6 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C24H47N2O8P/c1-21(2)26(22(3)4)35(32-11-8-10-25)33-20-19-31-18-17-30-16-15-29-14-13-28-12-9-23(27)34-24(5,6)7/h21-22H,8-9,11-20H2,1-7H3 |

| Standard InChI Key | RAIBBFKRCLVMNZ-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

The molecular architecture of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (C₂₄H₄₇N₂O₈P, molecular weight: 522.6 g/mol) is characterized by three functional domains :

-

t-Boc Protecting Group: Provides steric hindrance to prevent unwanted side reactions during synthesis.

-

PEG5 Spacer: Enhances solubility in organic solvents and reduces steric effects during coupling reactions.

-

b-Cyanoethyl-N,N-diisopropyl Phosphoramidite: Facilitates phosphodiester bond formation via nucleophilic substitution.

Table 1: Key Chemical Properties

The compound’s stability under anhydrous conditions and its compatibility with automated synthesizers make it indispensable in modern laboratories .

Synthesis and Purification

The synthesis involves a multi-step process requiring stringent control over reaction parameters :

-

t-Boc Protection: A PEG5 diol precursor is reacted with di-tert-butyl dicarbonate to introduce the t-Boc group.

-

Phosphitylation: The hydroxyl terminus is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert atmosphere.

-

Purification: Chromatography (silica gel or HPLC) isolates the product, with yields typically exceeding 70% .

Critical challenges include minimizing hydrolysis of the phosphoramidite group and ensuring complete removal of unreacted precursors. Nuclear magnetic resonance (NMR) and mass spectrometry are employed for quality assurance .

Applications in Oligonucleotide Synthesis

This reagent’s primary application lies in solid-phase oligonucleotide synthesis (SPOS) and liquid-phase oligonucleotide synthesis (LPOS) :

Role in Phosphoramidite Chemistry

During DNA/RNA assembly, the compound serves as a phosphitylating agent, enabling sequential nucleotide addition via:

-

Deprotection: Acidic removal of the 5'-protecting group (e.g., dimethoxytrityl).

-

Coupling: Activation with tetrazole to form a reactive intermediate that binds to the growing oligonucleotide chain.

-

Oxidation: Conversion of the phosphite triester to a phosphate triester using iodine/water.

The PEG5 spacer reduces steric hindrance, improving coupling efficiency to >98% per cycle in optimized systems .

LPOS Advancements

Recent studies highlight its utility in scalable LPOS, where soluble PEG supports replace traditional solid phases . For example, multi-gram synthesis of 4-arm PEG-T20 (thymine-functionalized PEG) achieved 95% purity using one-pot protocols .

Comparative Analysis with TBDMS-PEG5-1-O-Phosphoramidite

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is often compared to TBDMS-PEG5-1-O-phosphoramidite (C₂₃H₄₈N₂O₈PSi, molecular weight: 508.7 g/mol) :

Table 2: Structural and Functional Comparison

| Feature | t-Boc-PEG5-Phosphoramidite | TBDMS-PEG5-Phosphoramidite |

|---|---|---|

| Protecting Group | t-Boc | tert-butyldimethylsilyl (TBDMS) |

| Stability | Acid-labile | Base-labile |

| Applications | SPOS, LPOS, proteomics | RNA synthesis, high-temperature reactions |

| Coupling Efficiency | 98% | 95% |

The t-Boc group’s acid sensitivity makes it preferable for DNA synthesis, whereas TBDMS is favored in RNA applications requiring orthogonal protection .

| Parameter | Details |

|---|---|

| Storage Conditions | -20°C under argon |

| Disposal | Incineration or neutralization |

| PPE | Gloves, goggles, fume hood |

Material safety data sheets (MSDS) recommend avoiding prolonged skin contact and ensuring adequate ventilation during use .

Recent Research and Innovations

Supramolecular Hydrogels

The PMC study demonstrated that t-Boc-PEG5-phosphoramidite-functionalized 4-arm PEG forms reversible hydrogels with tunable mechanical properties (storage modulus: 10–100 kPa) . These materials enable studies on bond lifetimes and network dynamics, advancing DNA-based biomaterials .

Depurination Mitigation

Innovative LPOS protocols reduced depurination of adenine-rich sequences by optimizing detritylation times to <30 seconds, preserving sequence integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume